REACTION_CXSMILES
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[Cl:1][C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][C:3]=1[C:11]([OH:13])=[O:12].[C:14]1(C)C=CC=C[CH:15]=1>OS(O)(=O)=O.C(O)C>[Cl:1][C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(S1)S(=O)(=O)N)C(=O)O
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Name
|
|
Quantity
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25 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 96 hours
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Duration
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96 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
|
Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Type
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ADDITION
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Details
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The residue was then poured onto ice
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Type
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EXTRACTION
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Details
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The basic aqueous layer was extracted with ethyl acetate
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Type
|
WASH
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Details
|
the organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
yielded 3.92 g (70%) of an off white solid which
|
Type
|
CUSTOM
|
Details
|
mp =98°-99° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(S1)S(=O)(=O)N)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |